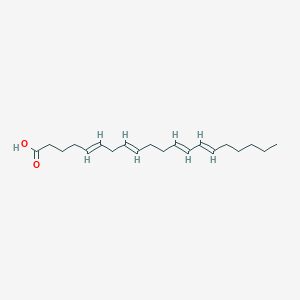

Icosa-5,8,12,14-tetraenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Icosa-5,8,12,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 8, 12 and 14.

Scientific Research Applications

Biological Significance

Icosa-5,8,12,14-tetraenoic acid is part of the eicosanoid family of compounds, which are known for their roles as signaling molecules in various physiological processes. It is not a naturally occurring metabolite but is found in individuals exposed to this compound or its derivatives. Its presence in human blood suggests potential implications for health and disease .

Inflammation Modulation

This compound and its derivatives have been studied for their roles in modulating inflammation. Research indicates that metabolites derived from this fatty acid can exhibit both pro-inflammatory and anti-inflammatory effects depending on the context. For instance:

- Hydroxyeicosatetraenoic acids (HETEs) derived from eicosatetraenoic acid have been implicated in regulating immune responses during infections .

- Elevated levels of specific HETEs have been observed in conditions such as Alzheimer’s disease, suggesting a role in neuroinflammation .

Cancer Research

The compound's derivatives have shown promise in cancer research:

- Tumor Progression : Arachidonic acid and its metabolites can promote tumor growth by influencing cell proliferation and migration. Studies have indicated that higher concentrations of arachidonic acid correlate with reduced immune cell activity against tumors .

- Therapeutic Potential : Some derivatives like lipoxins have demonstrated anti-carcinogenic properties by modulating immune responses and inhibiting tumor growth in animal models .

Cardiovascular Health

Research has suggested that eicosatetraenoic acids may play a role in cardiovascular health through:

- Regulation of Platelet Function : Eicosatetraenoic acids can influence platelet aggregation and thrombus formation, which are critical factors in cardiovascular diseases .

- Vascular Inflammation : Compounds derived from eicosatetraenoic acids may help mitigate vascular inflammation associated with atherosclerosis .

Case Study 1: Eicosatetraenoic Acid and Inflammation

A study exploring the effects of hydroxyeicosatetraenoic acids on inflammatory responses during Lyme disease demonstrated that these metabolites could recruit inflammatory monocytes while also promoting anti-inflammatory macrophage activity during different stages of infection .

Case Study 2: Cancer Treatment Implications

In colorectal cancer models, administration of lipoxin A4 analogs resulted in reduced neutrophil populations within tumors and enhanced T cell recruitment, highlighting the potential for eicosatetraenoic acid derivatives in cancer immunotherapy .

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of icosa-5,8,12,14-tetraenoic acid metabolites, and how can their products be characterized?

- Methodological Answer : this compound (arachidonic acid, AA) is metabolized via lipoxygenases (LOXs) and cyclooxygenases (COXs). For example, 12-lipoxygenase oxidizes AA to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is reduced to 12-hydroxyeicosatetraenoic acid (12-HETE) . Key steps include:

- Enzyme-Substrate Specificity : Use recombinant enzymes or tissue homogenates to track conversion rates (e.g., LC-MS/MS for product identification).

- Product Characterization : Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structures, as demonstrated in the synthesis of anandamide derivatives .

| Enzyme | Substrate | Product(s) | Reference |

|---|---|---|---|

| 12-Lipoxygenase | Arachidonic acid | 12-HPETE → 12-HETE | |

| COX-2 | 5S-HETE (aspirin-acetylated) | Dihydroxy-arachidonic acids |

Q. What analytical techniques are recommended for structural elucidation of hydroxylated derivatives of this compound?

- Methodological Answer :

- Stereochemical Analysis : Use chiral chromatography or synthetic stereoisomer standards (e.g., 12(S)-HETE vs. 12(R)-HETE) to resolve enantiomers, as highlighted in studies on HETE stereoisomers .

- Spectroscopic Confirmation : Combine NMR (e.g., 1H, 13C, COSY) with HRMS to verify double-bond positions and hydroxyl group orientation. For example, the revision of dihydroxy-eicosanoid structures in red algae required comparison of synthetic threo and erythro isomers .

Q. How does this compound contribute to eicosanoid biosynthesis, and what are its key downstream signaling molecules?

- Methodological Answer : AA serves as a precursor for prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) via enzymatic oxidation. To study this:

- Enzymatic Assays : Incubate AA with purified LOXs/COXs and quantify products using ELISA or LC-MS.

- Functional Studies : Assess bioactivity in cell models (e.g., platelet aggregation for thromboxanes) .

- Key Metabolites : 12-HETE (pro-inflammatory), 15-HETE (anti-inflammatory), and 5-oxo-ETE (chemotactic agent) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the tissue-specific metabolism of this compound?

- Methodological Answer :

- Tissue Homogenates vs. Cell Lines : Compare metabolite profiles across tissues (e.g., liver vs. brain) using stable isotope-labeled AA tracers .

- Inhibitor Cocktails : Include protease/phosphatase inhibitors to preserve enzyme activity during homogenization.

- Reproducibility : Document methods per journal guidelines (e.g., Beilstein Journal’s requirements for experimental detail and compound characterization) .

Q. How can researchers resolve contradictions in data arising from stereoisomerism of hydroxylated metabolites?

- Methodological Answer :

- Stereospecific Synthesis : Prepare R/S isomers via asymmetric catalysis, as done for 12(S)-HETE and 12(R)-HETE .

- Activity Assays : Compare isomer effects in functional models (e.g., chemotaxis assays for 5-oxo-ETE isomers) .

- Computational Modeling : Use molecular docking to predict receptor binding preferences for isomers .

Q. What advanced approaches are used to study the enzyme kinetics and inhibition of AA-metabolizing enzymes?

- Methodological Answer :

- Kinetic Parameters : Measure Km and Vmax using spectrophotometric assays (e.g., oxygen consumption for LOXs) .

- Inhibitor Screening : Test NSAIDs or selective inhibitors (e.g., COX-2 inhibitors) in competitive binding assays with radiolabeled substrates .

- Structural Biology : Solve crystal structures of enzyme-inhibitor complexes to guide drug design .

Q. How do structural modifications of this compound influence its interactions with serum albumin or other carrier proteins?

- Methodological Answer :

- Binding Studies : Use NMR or fluorescence quenching to assess affinity changes in fatty acid-binding pockets (e.g., Sudlow’s Site I in human serum albumin) .

- Comparative Analysis : Contrast binding modes of AA with EPA/DHA using docking simulations and X-ray data .

Q. What methodologies are employed to investigate the role of AA metabolites in disrupting signaling homeostasis during carcinogenesis?

- Methodological Answer :

- Omics Integration : Combine lipidomics (LC-MS) with transcriptomics to link HETE levels to oncogenic pathways (e.g., Akt/mTOR) .

- Genetic Knockdown : Use siRNA to silence LOX/COX isoforms in cancer cell lines and assess proliferation/migration .

- In Vivo Models : Validate findings in xenograft models with COX-2 inhibitors .

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(5E,8E,12E,14E)-icosa-5,8,12,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-9,12-13,15-16H,2-5,10-11,14,17-19H2,1H3,(H,21,22)/b7-6+,9-8+,13-12+,16-15+ |

InChI Key |

MTNWQVQXYXBHKL-ZYIZXDEASA-N |

Isomeric SMILES |

CCCCC/C=C/C=C/CC/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCC=CC=CCCC=CCC=CCCCC(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.